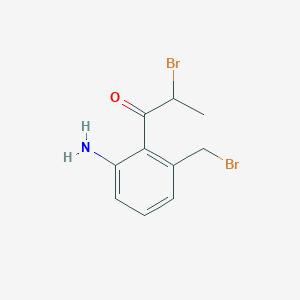
1-(2-Amino-6-(bromomethyl)phenyl)-2-bromopropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Amino-6-(bromomethyl)phenyl)-2-bromopropan-1-one is an organic compound that features both amino and bromomethyl functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-6-(bromomethyl)phenyl)-2-bromopropan-1-one typically involves multi-step organic reactions. One common method starts with the bromination of 2-aminoacetophenone to introduce the bromomethyl group. This is followed by a Friedel-Crafts acylation to introduce the bromopropanone moiety. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agents and aluminum chloride (AlCl3) as the catalyst for the Friedel-Crafts reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of safer and more environmentally friendly reagents is often considered in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Amino-6-(bromomethyl)phenyl)-2-bromopropan-1-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction Reactions: The carbonyl group can be reduced to form alcohols or amines.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of nitro or nitroso compounds.
Reduction: Formation of alcohols or amines.
Applications De Recherche Scientifique
1-(2-Amino-6-(bromomethyl)phenyl)-2-bromopropan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(2-Amino-6-(bromomethyl)phenyl)-2-bromopropan-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromomethyl group can act as an alkylating agent, modifying nucleophilic sites in biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2-Amino-6-chloromethyl)phenyl)-2-chloropropan-1-one
- 1-(2-Amino-6-(iodomethyl)phenyl)-2-iodopropan-1-one
- 1-(2-Amino-6-(methyl)phenyl)-2-methylpropan-1-one
Uniqueness
1-(2-Amino-6-(bromomethyl)phenyl)-2-bromopropan-1-one is unique due to the presence of both bromomethyl and amino groups, which provide versatile reactivity. This compound can participate in a wide range of chemical transformations, making it a valuable intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C10H11Br2NO |
|---|---|
Poids moléculaire |
321.01 g/mol |
Nom IUPAC |
1-[2-amino-6-(bromomethyl)phenyl]-2-bromopropan-1-one |
InChI |
InChI=1S/C10H11Br2NO/c1-6(12)10(14)9-7(5-11)3-2-4-8(9)13/h2-4,6H,5,13H2,1H3 |
Clé InChI |
MDQYFPXEOOWWFN-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)C1=C(C=CC=C1N)CBr)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[5-(trans-4-Aminocyclohexylamino)-3-isopropylpyrazolo[1,5-A]pyrimidin-7-ylamino]-N,N-dimethylbenzenesulfonamide](/img/structure/B14074451.png)
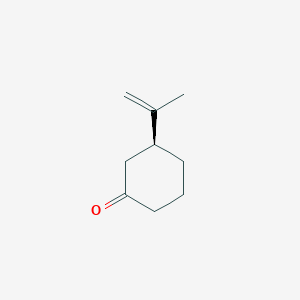
![(3aS,5aR,5bR,11aR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid](/img/structure/B14074471.png)
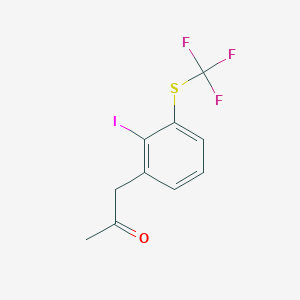

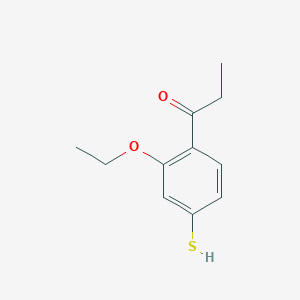
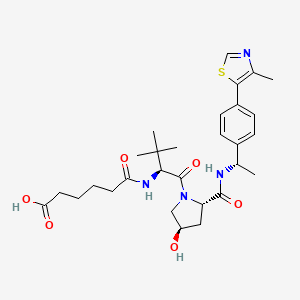
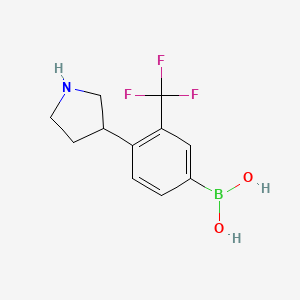
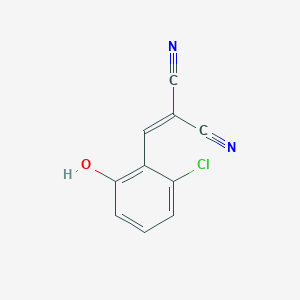

![Butanoic acid, 4-[2,6-bis(1,1-dimethylethyl)-4-formylphenoxy]-, ethyl ester](/img/structure/B14074522.png)
![(2S)-2-[(3R,7R,8R,8aS)-3,4'-dihydroxy-4,4,7,8a-tetramethyl-6'-oxospiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3,8-dihydrofuro[2,3-e]isoindole]-7'-yl]pentanedioic acid](/img/structure/B14074535.png)

![Methyl 3-[(but-3-en-1-yl)amino]but-2-enoate](/img/structure/B14074540.png)
